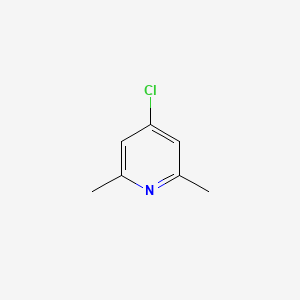
4-Chloro-2,6-dimethylpyridine
Cat. No. B1297441
Key on ui cas rn:
3512-75-2
M. Wt: 141.6 g/mol
InChI Key: SXCXPXVEOPFPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05786350
Procedure details


A mixture of 2,6-lutidine-N-oxide hydrochloride (48 g) and phosphorus oxychloride (110 ml) is heated 6.5 hours at reflux. After cooling the reaction mixture is carefully poured into crushed ice (1 kg). While the temperature is maintained below 15° C., concentrated ammonium hydroxide is added up to reach pH 8. The product that separates is extracted with ethyl ether (2×500 ml) which is dried and distilled off. The residue is dissolved in ethanol (400 ml) and boiled 3 hours with triethylamine (20 ml). After cooling, the solution is evaporated to dryness, treated with water (200 ml) and extracted with ethyl ether (4×150 ml). The combined extracts are dried and the solvent evaporated. The residue after distillation gives 4-chloro-2,6-dimethylpyridine (25 g), b.p. (15 mm)=67°-69° C. To a mixture of sodium (10 g, 30% dispersion in toluene) in anhydrous dimethyoxyethane (40 ml) cooled in an ice-bath and kept under argon, trimethyltin chloride (12.1 g) in dimethoxymethane (6 ml) is added over a one hour period while keeping the temperature at 0° C. The mixture is stirred 2.5 hours at 0° C.; then 4-chloro-2,6-dimethylpyridine (7 g) in dimethoxyethane is slowly dropped into. Stirring is continued for an additional hour then the reaction mixture is allowed to stand overnight at room temperature. The reaction mixture is diluted with ethyl ether (100 ml) and filtered. The solvent is evaporated, the residue dissolved in ethyl ether (100 ml) and filtered again. After evaporation of the solvent the residue is distilled giving 2,6-dimethyl-4-(trimethyl-stannyl)pyridine (8.8 g), b.p. (15 m)=130°-140° C.
Name
2,6-lutidine-N-oxide hydrochloride
Quantity
48 g
Type
reactant
Reaction Step One


[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[N+:2]1([O-])[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].[OH-].[NH4+]>P(Cl)(Cl)(Cl)=O>[Cl:1][C:5]1[CH:4]=[C:3]([CH3:9])[N:2]=[C:7]([CH3:8])[CH:6]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
2,6-lutidine-N-oxide hydrochloride
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[N+]=1(C(=CC=CC1C)C)[O-]
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated 6.5 hours
|
|
Duration
|
6.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is carefully poured
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While the temperature is maintained below 15° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product that separates is extracted with ethyl ether (2×500 ml) which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in ethanol (400 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with water (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether (4×150 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts are dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue after distillation
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC(=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 g | |
| YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
